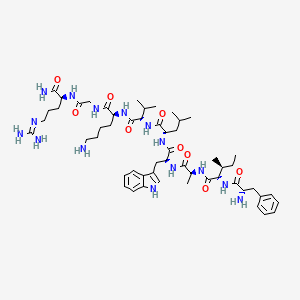
GLP-1(28-36)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1(28-36)amide, also known as glucagon-like peptide-1 (28-36)amide, is a nonapeptide derived from the larger glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by enhancing insulin secretion in response to food intake. This compound has garnered attention due to its potential biological activities independent of the GLP-1 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1(28-36)amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the coupling of Fmoc-Arg(pbf)-OH to Knorr Amide MBHA Resin. Subsequent amino acids are sequentially added to the resin using standard SPPS protocols. After the peptide chain is assembled, the resin-bound peptide is cleaved and deprotected using a mixture of trifluoroacetic acid, phenol, water, and other scavengers. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
GLP-1(28-36)amide undergoes various chemical reactions, including phosphorylation, amidation, and cleavage by proteases. These reactions are crucial for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation: This reaction typically involves kinases such as protein kinase A (PKA) and occurs under physiological conditions.
Amidation: The amidation of the C-terminal is achieved during the synthesis process using reagents like trifluoroacetic acid.
Proteolytic Cleavage: Enzymes like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP) cleave this compound to yield smaller fragments.
Major Products Formed
The major products formed from these reactions include phosphorylated this compound and various cleavage fragments, which may have distinct biological activities .
Applications De Recherche Scientifique
GLP-1(28-36)amide has been extensively studied for its potential therapeutic applications:
Diabetes: It has shown promise in improving glucose disposal and increasing pancreatic β-cell mass in diabetic models
Obesity: Treatment with this compound reduces weight gain and ameliorates obesity-related pathophysiology.
Cardioprotection: It exhibits cardioprotective effects by reducing oxidative stress and improving myocardial glucose uptake.
Neuroprotection: This compound has potential neuroprotective effects in models of neurodegenerative diseases.
Mécanisme D'action
GLP-1(28-36)amide exerts its effects through multiple pathways:
Comparaison Avec Des Composés Similaires
GLP-1(28-36)amide is unique compared to other GLP-1-derived peptides due to its receptor-independent actions. Similar compounds include:
GLP-1(7-36)amide: The full-length peptide with potent insulinotropic effects via the GLP-1 receptor.
GLP-1(9-36)amide: Another metabolite with distinct biological activities.
Exenatide and Liraglutide: Synthetic GLP-1 receptor agonists used in diabetes treatment.
This compound stands out for its potential therapeutic benefits beyond the classical GLP-1 receptor-mediated actions, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZRBWYYBZITR-MJCVNZGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N15O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824936.png)
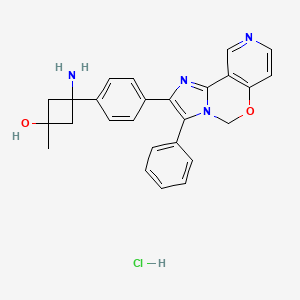
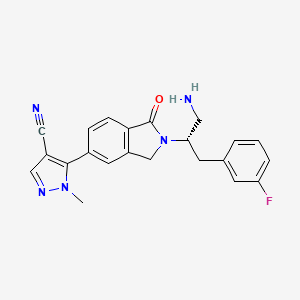
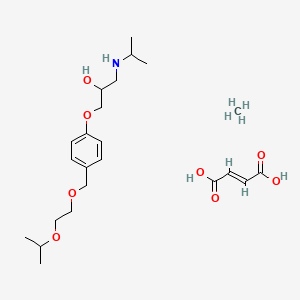
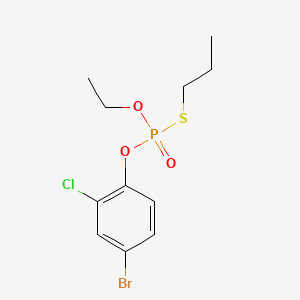
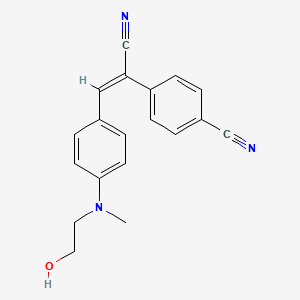
![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)
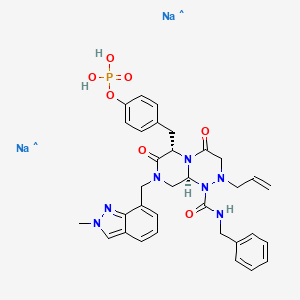
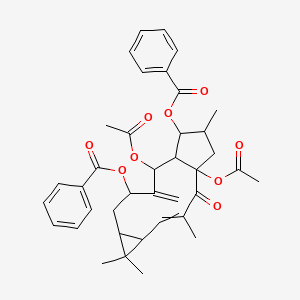
![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)
